2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is a chemical compound classified under the oxadiazole family, which is known for its diverse biological activities. This compound features both an oxadiazole ring and a nitroaniline group, making it significant in medicinal chemistry and various scientific research applications. Its chemical structure allows for interactions with biological targets, which is critical in drug development and other applications in the pharmaceutical industry .
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline typically involves several steps:
The molecular formula for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is with a molecular weight of 220.18 g/mol. The compound's structure includes:
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline can participate in various chemical reactions:
The mechanism of action for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction can lead to various biological effects, including potential therapeutic activities .
The compound is typically found as a solid at room temperature. Its solubility characteristics are important for its application in biological systems.
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 220.18 g/mol |
Melting Point | Not specified |
Solubility | Varies based on solvent |
Stability | Stable under standard conditions |
These properties influence its reactivity and suitability for various applications in medicinal chemistry and industrial processes .
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline has several significant applications:
This compound's unique structure and properties make it a valuable asset in both scientific research and industrial applications.
The 1,3,4-oxadiazole ring constitutes a five-membered heterocyclic system featuring one oxygen atom and two nitrogen atoms within an aromatic framework. This scaffold arises from the structural modification of furan, wherein two methane groups (–CH=) are replaced by pyridine-like nitrogen atoms (–N=), significantly altering its electronic distribution and chemical reactivity [1] [3]. The structural uniqueness of this moiety lies in its capacity to act as a bioisostere for ester and amide functionalities, thereby enhancing metabolic stability while preserving hydrogen-bonding capabilities critical for target engagement [3] [6].
Spectroscopic analyses (FT-IR, NMR) and computational studies (DFT/B3LYP/6-311++G(d,p)) reveal distinctive electronic characteristics: the C-O bond lengths within the oxadiazole ring typically measure ~1.368 Å, while the N-N bond length is ~1.384 Å, indicating partial double-bond character that contributes to planarity and influences π-π stacking interactions with biological targets [5]. This planarity, combined with moderate dipole moments (~3.5 Debye), facilitates penetration through lipid bilayers of Gram-positive bacteria, though Gram-negative species present greater challenges due to their complex outer membrane architecture [1] [4].
Compound | Substituent (R) | Lipophilicity (logP) | Antibacterial Activity (Zone of Inhibition, mm) | Target Enzyme (Docking Score, kcal/mol) |
---|---|---|---|---|
3g [4] | 2,4-(NO₂)₂C₆H₃NHC₆H₄ | 3.49 | 28 (S. aureus) | Peptide deformylase (-9.2) |
3e [4] | 4-NO₂C₆H₄ | 2.73 | 25 (E. coli) | β-Glucuronidase (-7.8) |
6a [1] | 4-CH₃O-C₆H₄ | 2.15 | 19 (B. subtilis) | Peptide deformylase (-6.5) |
20b [3] | 2-OH-C₆H₄ | 2.98 | - | β-Glucuronidase (-8.4, IC₅₀=2.0 μM) |
The pharmacophoric versatility of 1,3,4-oxadiazole is evidenced by its presence in clinically validated drugs, including the antiretroviral agent Raltegravir (integrase inhibitor) and the anticancer compound Zibotentan (endothelin receptor antagonist) [3] [6]. Quantitative Structure-Activity Relationship (QSAR) models consistently identify the oxadiazole nucleus as a positive contributor to bioactivity, with molecular descriptors such as electronegativity, polar surface area, and HOMO-LUMO energy gaps serving as reliable predictors of antimicrobial efficacy [1] [8].
Strategic substitution at the 2- and 5-positions of the 1,3,4-oxadiazole ring profoundly modulates biological activity. The compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline (CAS: 37536-74-6, C₉H₈N₄O₃, MW: 220.18) exemplifies this principle, integrating two bioactive vectors: the 5-methyl group and the 4-nitroaniline moiety [2] [3].
The 5-methyl group enhances lipophilicity (predicted logP increase of 0.4–0.7 units compared to unsubstituted analogues), facilitating passive diffusion across bacterial membranes [4] [8]. This modification concurrently sterically shields the oxadiazole ring from enzymatic degradation, thereby improving metabolic stability. In contrast, the 4-nitroaniline group introduces strong electron-withdrawing properties via the -NO₂ substituent, reducing the electron density of the oxadiazole ring by approximately 20% (as calculated by Mulliken charge distribution) [5] [8]. This electronic perturbation enhances dipole-dipole interactions with enzymatic active sites, particularly those containing cationic residues like arginine or lysine.
Compound | Microbial Target | Activity Metric | Mechanistic Insight |
---|---|---|---|
2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)aniline [7] | S. aureus | MIC: 3.9 µg/mL | PDF enzyme inhibition (Molecular docking) |
3e [4] | E. coli, P. aeruginosa | Zone: 25–27 mm | Enhanced membrane permeability |
21c [3] | MRSA | MBIC: 0.39 µg/mL | Disruption of cell wall synthesis |
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline [2] [8] | Broad-spectrum antibacterial | Predicted IC₅₀: <10 µM | Peptide deformylase inhibition (in silico) |
The synergistic interplay between these substituents manifests in enhanced antibacterial activity. The nitro group enables redox cycling within bacterial cells, generating reactive oxygen species that induce oxidative stress, while the aniline nitrogen participates in hydrogen bonding with residues in peptide deformylase (PDF)—a validated target for novel antibiotics [1] [8]. QSAR analyses indicate that derivatives bearing this substitution pattern exhibit 4–8-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to unsubstituted analogues, underscoring their therapeutic potential [3] [4].
The therapeutic exploration of 1,3,4-oxadiazoles commenced in the mid-20th century with Furidazole (a veterinary anthelmintic) and Furamizole (an early antibacterial agent), highlighting initial applications in anti-infective therapies [6] [10]. These first-generation compounds established the foundational structure-activity principles but faced limitations in spectrum and pharmacokinetics.
The 1980s–1990s witnessed methodical refinement in synthetic chemistry, enabling targeted substitutions. Phosphorus oxychloride-mediated cyclodehydration emerged as a pivotal advancement, allowing efficient conversion of diacylhydrazides to 2,5-disubstituted oxadiazoles under controlled conditions [1] [4]. Concurrently, bromine-mediated cyclization provided alternative routes for functionalizing the oxadiazole core with aryl and heteroaryl groups, expanding chemical diversity [3] [10]. This era produced compounds like Nesapidil (antihypertensive) and Fenadiazole (sedative-hypnotic), demonstrating CNS applications.
Era | Key Compounds | Therapeutic Category | Synthetic Advance |
---|---|---|---|
1960s–1970s | Furamizole, Furidazole | Antibacterial, Anthelmintic | Hydrazide cyclization (POCl₃) |
1980s–1990s | Nesapidil, Fenadiazole | Antihypertensive, Sedative | Bromine-mediated cyclization |
2000–2010 | Raltegravir, Zibotentan | Antiretroviral, Anticancer | Transition-metal catalysis |
2010–Present | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline derivatives | Next-gen antibacterials | Microwave-assisted synthesis |
The 21st century marked a paradigm shift with structure-based drug design. Raltegravir (FDA-approved in 2007) exemplified rational optimization, wherein the oxadiazole moiety served as a critical metal-chelating pharmacophore inhibiting HIV integrase [3] [6]. Similarly, Zibotentan (2010) leveraged the oxadiazole scaffold for selective endothelin receptor antagonism in prostate cancer. Contemporary research focuses on multitargeted agents like 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline, designed through computational QSAR models (kNN-MFA) that correlate steric/electronic parameters with PDF inhibitory activity [1] [8]. Modern synthetic innovations, including microwave irradiation and polymer-supported reagents, now enable rapid generation of complex derivatives such as 6a–h and 13a–h series, accelerating the discovery of agents addressing antimicrobial resistance [1] [4] [8].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1